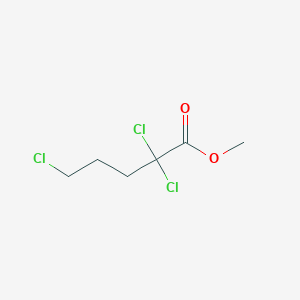
Methyl 2,2,5-trichloropentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2,5-trichloropentanoate is an organic compound with the molecular formula C6H9Cl3O2 It is a chlorinated ester, which means it contains both ester and chlorine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,2,5-trichloropentanoate can be synthesized through several methods. One common approach involves the chlorination of methyl pentanoate. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Another method involves the esterification of 2,2,5-trichloropentanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid (H2SO4), and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2,5-trichloropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2,2,5-trichloropentanol.
Hydrolysis: 2,2,5-trichloropentanoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2,5-trichloropentanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of chlorinated esters on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2,2,5-trichloropentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The chlorine atoms can also influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,2,4-trichloropentanoate
- Methyl 2,2,3-trichloropentanoate
- Methyl 2,2,5-trichlorohexanoate
Uniqueness
Methyl 2,2,5-trichloropentanoate is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure makes it valuable for specific applications where selective reactivity is required.
Eigenschaften
CAS-Nummer |
65997-77-5 |
|---|---|
Molekularformel |
C6H9Cl3O2 |
Molekulargewicht |
219.5 g/mol |
IUPAC-Name |
methyl 2,2,5-trichloropentanoate |
InChI |
InChI=1S/C6H9Cl3O2/c1-11-5(10)6(8,9)3-2-4-7/h2-4H2,1H3 |
InChI-Schlüssel |
OHWPCCBMZKIBRT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCCCl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


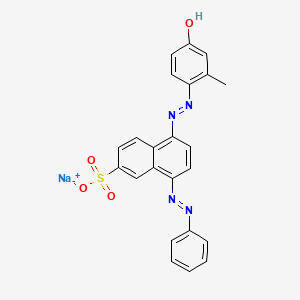
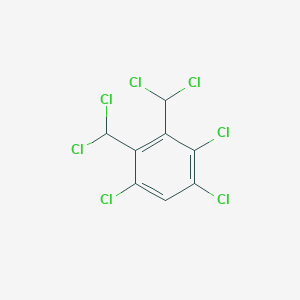
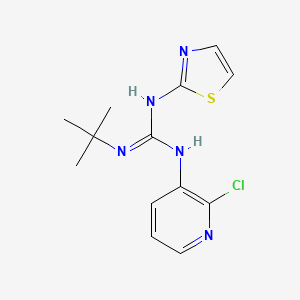
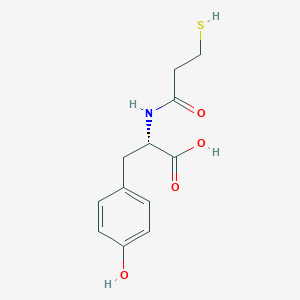

![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
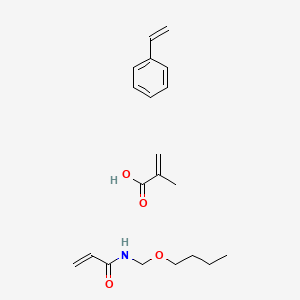
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)

![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)

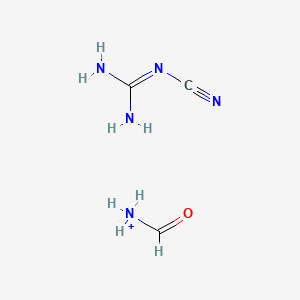

![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)
